1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine
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Overview
Description
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine typically involves the reaction of tert-butylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as copper triflate or other transition metal catalysts .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-tert-butyl-3-phenyl-1H-pyrazol-4-yl: This compound shares a similar pyrazole core but with different substituents, leading to distinct biological activities.
1-tert-butyl-3-(3-fluorophenyl)-1H-pyrazol-4-yl:
Uniqueness: 1-tert-butyl-4,5-dihydro-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interaction with molecular targets and its overall stability .
Properties
CAS No. |
1554932-66-9 |
---|---|
Molecular Formula |
C7H15N3 |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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